1-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4-propoxy-1H-pyrazole-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methylthiophenyl group, and a propoxy group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4-propoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the methylthiophenyl group: This step involves nucleophilic substitution reactions using methylthiophenyl halides.
Addition of the propoxy group: This is typically done through alkylation reactions using propyl halides.
Formation of the carboxamide group: This involves the reaction of the intermediate compound with appropriate amines or amides under dehydrating conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4-propoxy-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4-propoxy-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulating signaling pathways: It can influence various signaling pathways involved in cell growth, differentiation, and apoptosis.
Interacting with DNA or RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4-propoxy-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol: This compound has a similar pyrazole core but differs in the functional groups attached to the pyrazole ring.
1-(4-fluorophenyl)-3-(4-(methylthio)phenyl)urea: This compound has a urea group instead of a carboxamide group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methylsulfanylphenyl)-4-propoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-3-12-26-17-13-24(15-10-8-14(21)9-11-15)23-19(17)20(25)22-16-6-4-5-7-18(16)27-2/h4-11,13H,3,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVOLVGEUYUJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2SC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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